Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate
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Overview
Description
Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-A]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a trifluoromethyl group at the 3rd position, and an ethyl ester group at the 1st position of the imidazo[1,5-A]pyridine core. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate typically involves the following steps:
Formation of the Imidazo[1,5-A]pyridine Core: This step involves the cyclization of appropriate precursors to form the imidazo[1,5-A]pyridine core. Commonly used precursors include 2-aminopyridine and α-haloketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the trifluoromethyl group and the imidazo[1,5-A]pyridine core.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution Products: New derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Oxidized forms of the compound with changes in the oxidation state of the functional groups.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly for targeting infectious diseases and cancer.
Biological Studies: It is used in biological assays to study its effects on various biological targets, including enzymes and receptors.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as fluorescence and conductivity.
Chemical Biology: It is employed in chemical biology research to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The bromine and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: This compound has a similar structure but differs in the position of the bromine and trifluoromethyl groups.
Ethyl 6-chloro-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate: This compound has a chlorine atom instead of a bromine atom at the 6th position.
Ethyl 6-bromo-3-(methyl)imidazo[1,5-A]pyridine-1-carboxylate: This compound has a methyl group instead of a trifluoromethyl group at the 3rd position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues.
Biological Activity
Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate is an emerging compound in medicinal chemistry, particularly noted for its potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H8BrF3N2O2
- Molecular Weight : 337.09 g/mol
- CAS Number : 2111795-61-8
- IUPAC Name : this compound
The compound features a bromine atom and a trifluoromethyl group, which are significant for its biological activity. The imidazo[1,5-a]pyridine core structure is known for its diverse pharmacological properties.
Biological Activities
This compound has been studied for various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and efficacy against bacterial strains.
- Anticancer Properties : Research indicates that compounds with imidazo[1,5-a]pyridine scaffolds often demonstrate anticancer activity. This compound is being investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression. For instance, it may target IRAK4 (Interleukin-1 receptor-associated kinase 4), which plays a crucial role in inflammatory responses and cancer pathways.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Binding Affinity : The bromine and trifluoromethyl groups enhance the compound's binding affinity to target enzymes and receptors.
- Interaction with Biological Macromolecules : The imidazo[1,5-a]pyridine core facilitates interactions with proteins and nucleic acids, leading to alterations in cellular signaling pathways.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Study Focus | Findings |
---|---|
Antimicrobial Efficacy | Demonstrated activity against Gram-positive and Gram-negative bacteria; further studies required to determine MIC values. |
Anticancer Activity | Induced apoptosis in various cancer cell lines; mechanisms under investigation include cell cycle arrest and caspase activation. |
Enzyme Inhibition | Potential IRAK4 inhibitor with IC50 values indicating significant potency; ongoing studies to elucidate selectivity profiles against other kinases. |
Case Studies
A notable case study involved the synthesis and evaluation of this compound analogs:
- Objective : To assess the structure-activity relationship (SAR) concerning anticancer properties.
- Methodology : A series of analogs were synthesized and tested against various cancer cell lines.
- Results : Certain modifications to the imidazo[1,5-a]pyridine core significantly enhanced anticancer activity while reducing cytotoxicity towards normal cells.
Properties
Molecular Formula |
C11H8BrF3N2O2 |
---|---|
Molecular Weight |
337.09 g/mol |
IUPAC Name |
ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H8BrF3N2O2/c1-2-19-9(18)8-7-4-3-6(12)5-17(7)10(16-8)11(13,14)15/h3-5H,2H2,1H3 |
InChI Key |
KKPHOPJTCKGVDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2C(=N1)C(F)(F)F)Br |
Origin of Product |
United States |
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